molecular formula C18H15N3O5S2 B2628681 3-methyl-2-oxo-N-(4-(thiazol-2-yloxy)benzyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034526-19-5

3-methyl-2-oxo-N-(4-(thiazol-2-yloxy)benzyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2628681
CAS RN: 2034526-19-5
M. Wt: 417.45
InChI Key: TYEKXFPYORJVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-2-oxo-N-(4-(thiazol-2-yloxy)benzyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C18H15N3O5S2 and its molecular weight is 417.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antiproliferative Agents

Research has demonstrated the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives incorporating biologically active moieties such as thiazoles, which have shown effective antimicrobial and antiproliferative activities. These compounds have been tested against human cell lines, including lung and liver carcinoma, exhibiting significant cytotoxic activities. The molecular docking studies further support their potential as inhibitors against specific enzyme active sites, highlighting their therapeutic prospects in treating microbial infections and cancer (El-Gilil, 2019).

Liquid Crystalline Properties

Studies on compounds containing sulfur- or oxygen-based heterocyclic cores, such as 1,3-oxazole or 1,3-thiazole rings, have shown interesting liquid crystalline behaviors. The synthesis and characterization of these compounds, featuring various terminal substituents, have revealed their ability to display smectic A mesophase or enantiotropic nematic liquid crystal phases. These findings suggest potential applications in the development of liquid crystal displays and other optoelectronic devices (Ibraheem et al., 2020).

Enzyme Inhibition for Therapeutic Applications

A library of sulfonamide derivatives, designed to explore the structural features affecting the inhibition of human carbonic anhydrase isoforms, has shown preferential inhibition towards isoforms II and XII. The study reveals that both electronic and steric features of the aryl substituent in the dihydrothiazole ring are crucial for the biological activity. These compounds hold promise for the development of new therapeutic agents targeting carbonic anhydrases, which are implicated in various diseases such as glaucoma, epilepsy, and cancer (Distinto et al., 2019).

Antitubercular Activity

The synthesis of novel sulfonamide-containing compounds has been explored for their antitubercular activity. These compounds have been evaluated against Mycobacterium tuberculosis, showing potential as new therapeutic agents in the fight against tuberculosis. The structural variation within these compounds allows for the investigation of their efficacy and mechanism of action against tuberculosis (Dighe et al., 2012).

Synthesis in Aqueous Media

Advancements in green chemistry have led to the efficient synthesis of azole- and benzazole-based sulfonamides in aqueous media. This approach not only simplifies the synthesis process but also aligns with environmental sustainability by minimizing the use of harmful solvents. The resulting compounds, with diverse pharmacological activities, underscore the versatility of sulfonamides in drug development (Zali-Boeini et al., 2015).

properties

IUPAC Name

3-methyl-2-oxo-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c1-21-15-10-14(6-7-16(15)26-18(21)22)28(23,24)20-11-12-2-4-13(5-3-12)25-17-19-8-9-27-17/h2-10,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEKXFPYORJVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)OC4=NC=CS4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.